Glucocorticoid Receptor (GR) Cellular Agonist Activity: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid vs. Mineralocorticoid Receptor Selectivity
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid demonstrates functional GR agonist activity with an IC50 of 27 nM in HFF cells as measured by suppression of IL-1-induced IL-6 production [1]. In a displacement assay, the compound binds GR with an IC50 of 34 nM using RU-486 as the competing ligand [1]. Critically, the compound shows no measurable activity at the mineralocorticoid receptor (MR) with an IC50 >2,000 nM in the same displacement assay format, establishing a GR/MR selectivity window of >58-fold [1].
| Evidence Dimension | Nuclear receptor selectivity (GR vs. MR) |
|---|---|
| Target Compound Data | GR IC50 = 27 nM (cellular); GR IC50 = 34 nM (binding); MR IC50 >2,000 nM |
| Comparator Or Baseline | Same compound tested across GR and MR; selectivity ratio calculated internally |
| Quantified Difference | GR/MR selectivity ratio >58:1 (>2,000 nM / 34 nM) |
| Conditions | GR cellular: HFF cells, IL-1-induced IL-6 suppression; GR binding: fluorescence polarization assay with RU-486; MR binding: fluorescence polarization assay with RU-486 |
Why This Matters
High GR/MR selectivity is essential for glucocorticoid-based research tools to minimize confounding mineralocorticoid-mediated effects on electrolyte balance and blood pressure.
- [1] BindingDB. BDBM50041816 (CHEMBL3358944) – GR cellular IC50: 27 nM; GR binding IC50: 34 nM; MR binding IC50: >2,000 nM. View Source
